An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde (CAS No. 78725-46-9), a key fluorinated aromatic ether-aldehyde intermediate in medicinal chemistry and material science. This document details the compound's physicochemical properties, provides a validated synthesis protocol, outlines its spectroscopic signature for analytical confirmation, and explores its reactivity and diverse applications. Emphasis is placed on the strategic importance of the trifluoromethyl moiety in modulating molecular properties for drug design and the development of advanced materials. Safety and handling protocols are also provided to ensure its proper use in a laboratory setting.
Note on Nomenclature: Initial inquiries for "3-{[3-(Trifluoromethyl)benzyl]oxy}benzaldehyde" did not yield a registered compound with an assigned CAS number or associated experimental data. This guide therefore focuses on the structurally similar and well-documented analogue, 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde , which features a phenoxy linkage instead of a benzyloxy linker. This substitution is explicitly noted for clarity and scientific accuracy.
Compound Identification and Physicochemical Properties
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is a substituted aromatic compound characterized by a benzaldehyde ring linked to a 3-(trifluoromethyl)phenyl group through an ether bond. The presence of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in drug discovery.[1]
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 78725-46-9 | [2] |
| Molecular Formula | C₁₄H₉F₃O₂ | [2] |
| Molecular Weight | 266.22 g/mol | [2] |
| Appearance | Not explicitly stated, likely a liquid or low-melting solid | - |
| Boiling Point | 130 °C at 1.4 mmHg | |
| Density | 1.284 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.538 | |
| Solubility | Soluble in common organic solvents like DMSO.[3] | - |
| XLogP3 | 4 | [2] |
Synthesis and Purification
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is most effectively achieved via a copper-catalyzed Ullmann condensation reaction. This method provides a reliable pathway for the formation of the diaryl ether bond, a cornerstone of modern organic synthesis.[4][5] The general principle involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base.
A plausible and efficient synthetic route starts from 3-bromobenzaldehyde and 3-(trifluoromethyl)phenol. To prevent self-condensation or other side reactions of the aldehyde under basic conditions, the aldehyde functionality is first protected as a cyclic acetal (e.g., using ethylene glycol). This is a critical step to ensure high yields and purity of the final product.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of related phenoxy benzaldehydes.[6][7]
Step 1: Protection of 3-Bromobenzaldehyde
-
To a solution of 3-bromobenzaldehyde (1.0 eq) in toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture. Water will be removed azeotropically.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-1-(1,3-dioxolan-2-yl)benzene, which can often be used in the next step without further purification.
Step 2: Ullmann Condensation
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the protected 3-bromobenzaldehyde (1.0 eq), 3-(trifluoromethyl)phenol (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, ~0.1 eq).
-
Add a high-boiling polar aprotic solvent, such as DMF or DMSO.
-
Heat the reaction mixture to 140-160 °C and stir vigorously.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction may take several hours to reach completion.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude protected diaryl ether.
Step 3: Deprotection (Hydrolysis)
-
Dissolve the crude protected diaryl ether in a mixture of tetrahydrofuran (THF) and aqueous hydrochloric acid (e.g., 2M HCl).
-
Stir the mixture at room temperature. The progress of the deprotection can be monitored by TLC.
-
Once the reaction is complete, neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: The final crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
Spectroscopic and Analytical Characterization
Analytical confirmation of the synthesized 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is crucial. Below are the expected spectroscopic data based on available information.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the aldehyde proton. The aldehyde proton will appear as a singlet at approximately δ 9.97 ppm.[3] The aromatic protons will appear in the range of δ 7.1-7.7 ppm, with complex splitting patterns due to the substitution on both rings.[3]
-
¹³C NMR: The carbon NMR spectrum will show a signal for the aldehyde carbon at around 192 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. Aromatic carbons will resonate in the region of 115-160 ppm.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band characteristic of the aldehyde C=O stretch, typically in the range of 1690-1715 cm⁻¹.[8] Other significant peaks will include C-H stretching for the aromatic rings (around 3000-3100 cm⁻¹), C-O-C stretching for the ether linkage (around 1200-1250 cm⁻¹), and strong C-F stretching bands for the trifluoromethyl group (typically in the 1100-1350 cm⁻¹ region).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 266, corresponding to the molecular weight of the compound.[3] Common fragmentation patterns may include the loss of the formyl group (-CHO) and cleavage of the ether bond.
Reactivity and Applications in Research and Development
The chemical reactivity of 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde is dominated by its aldehyde functional group, which can undergo a wide array of transformations. The electron-withdrawing nature of the trifluoromethyl group can influence the reactivity of both the aldehyde and the aromatic rings.
Key Reactions of the Aldehyde Group
Caption: Common reactions involving the aldehyde group of the title compound.
Applications in Medicinal Chemistry and Drug Discovery
The trifluoromethyl-substituted diaryl ether motif is present in numerous biologically active compounds. The -CF3 group enhances lipophilicity, which can improve membrane permeability and bioavailability, and it can increase metabolic stability by blocking potential sites of oxidation.[1]
-
Intermediate for Complex Molecule Synthesis: 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde serves as a crucial intermediate in the synthesis of more complex molecules. For instance, it has been used to synthesize porphyrin derivatives for potential applications in photodynamic therapy and as a building block for substituted imidazoles investigated as potential aspartyl protease inhibitors.
-
Scaffold for Bioactive Compounds: The related compound, 3-(trifluoromethyl)benzaldehyde, is a precursor for compounds with demonstrated antitumor effects against various cancer cell lines.[1] Derivatives of phenoxy benzaldehydes are also used in the synthesis of insecticides and pharmaceuticals.[9] The title compound is a valuable starting material for creating libraries of novel compounds for high-throughput screening in drug discovery programs.
Applications in Material Science
The incorporation of fluorinated groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical properties. 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde can be used as a monomer or a precursor to monomers for the synthesis of high-performance polymers.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3-[3-(Trifluoromethyl)phenoxy]benzaldehyde.
-
Hazard Identification: Based on data for the closely related 3-phenoxybenzaldehyde, this compound should be considered harmful if swallowed or inhaled.[10] It may cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations for hazardous waste.
References
-
PubChem. (n.d.). 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
- Google Patents. (n.d.). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
- Google Patents. (n.d.). US4108904A - Process for the preparation of m-phenoxybenzaldehyde.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 23, 2026, from [Link]
-
MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). Enzymatic 3-phenoxy-benzaldehyde cyanohydrin synthesis. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (2018, November). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 23, 2026, from [Link]
-
MDPI. (2019, July). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 23, 2026, from [Link]
-
ResearchGate. (n.d.). FT-IR Spectrum of Benzaldehyde. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Retrieved January 23, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 3-(3-(Trifluoromethyl)phenoxy)benzaldehyde | C14H9F3O2 | CID 522711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-[3-(TRIFLUOROMETHYL)PHENOXY]BENZALDEHYDE(78725-46-9) IR Spectrum [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 10. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]
